molecular formula C9H10ClN3O2 B2744967 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2126159-93-9

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

Cat. No.: B2744967
CAS No.: 2126159-93-9
M. Wt: 227.65
InChI Key: JCKHBUJYKUNTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl group at the 3-position of the pyrazole ring and an acetic acid moiety attached to the nitrogen atom of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrazole ring via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the nitrogen atom of the pyrazole ring through an acylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-{3-methyl-1H-pyrazolo[3,4-b

Properties

IUPAC Name

2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-6-7-3-2-4-10-9(7)12(11-6)5-8(13)14;/h2-4H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKHBUJYKUNTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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